2-(1-adamantyl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ADAMANTAN-1-YL)-N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a synthetic compound that combines the structural motifs of adamantane and pyrrolidine Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its stability and rigidity make it useful in the development of new materials with specific mechanical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the pyrrolidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions . The sulfonyl group can further enhance these interactions by forming additional hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Adamantan-2-one: An adamantane derivative used in the synthesis of pharmacologically active substances.
1-(2-(Adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives: Compounds with similar structural motifs used in anticancer research.
Uniqueness
2-(ADAMANTAN-1-YL)-N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to the combination of adamantane and pyrrolidine moieties, which provide a balance of stability, rigidity, and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H30N2O3S |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H30N2O3S/c25-21(15-22-12-16-8-17(13-22)10-18(9-16)14-22)23-19-4-3-5-20(11-19)28(26,27)24-6-1-2-7-24/h3-5,11,16-18H,1-2,6-10,12-15H2,(H,23,25) |
InChI Key |
BUQNFLWPZAUBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.